molecular formula C28H24FNO4S B11051490 Ethyl 4-(2-fluorophenyl)-2,5-dioxo-1-phenyl-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 4-(2-fluorophenyl)-2,5-dioxo-1-phenyl-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11051490
M. Wt: 489.6 g/mol
InChI Key: LHCVEHSMDAJVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, and a thienyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinones, which can be further modified to obtain the desired quinoline derivative.

In an industrial setting, the production of this compound may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and thienyl groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

For example, in anti-cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing the growth of cancer cells . In anti-inflammatory research, it may interact with receptors that mediate inflammatory responses, leading to a reduction in inflammation.

Comparison with Similar Compounds

ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives to highlight its uniqueness. Similar compounds include:

    Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a fluorophenyl group and exhibits similar biological activities.

    Quinoline N-oxide derivatives: These compounds are formed through the oxidation of quinoline derivatives and have distinct chemical and biological properties.

    Dihydroquinoline derivatives: These are obtained through the reduction of quinoline derivatives and have unique applications in medicinal chemistry.

The uniqueness of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-1-PHENYL-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H24FNO4S

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 4-(2-fluorophenyl)-2,5-dioxo-1-phenyl-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate

InChI

InChI=1S/C28H24FNO4S/c1-2-34-28(33)26-20(23-13-8-14-35-23)15-22-25(27(26)32)19(18-11-6-7-12-21(18)29)16-24(31)30(22)17-9-4-3-5-10-17/h3-14,19-20,26H,2,15-16H2,1H3

InChI Key

LHCVEHSMDAJVFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4F)C5=CC=CS5

Origin of Product

United States

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